molecular formula C18H26N2O3 B578429 tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate CAS No. 1250991-79-7

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B578429
CAS No.: 1250991-79-7
M. Wt: 318.417
InChI Key: QSYCCMTXWGHZKB-UHFFFAOYSA-N
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Description

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[benzo[e][1,4]oxazepine] core fused with a piperidine ring, and a tert-butyl ester group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone, followed by esterification with tert-butyl chloroformate . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazepine ring to a more reduced state.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine
  • 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
  • 2,2,4-trimethyl-2,3-dihydrobenzothiazepine

Uniqueness

tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike other benzoxazepine derivatives, this compound’s combination of a spiro[benzo[e][1,4]oxazepine] core with a piperidine ring and a tert-butyl ester group provides a unique scaffold for drug design and development .

Biological Activity

Tert-butyl 2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate (TBO-Piperidine) is a complex organic compound with a unique spirocyclic structure. Its molecular formula is C18H24N2O4, and it has a molecular weight of approximately 332.4 g/mol. This compound contains several significant functional groups, including a tert-butyl group, an oxazepine ring, and a piperidine moiety, which contribute to its potential biological activities.

Structural Characteristics

The structural features of TBO-Piperidine are critical for its biological activity. The presence of multiple heteroatoms and functional groups enhances its versatility in various chemical contexts. The compound's spirocyclic structure is characteristic of many bioactive molecules, suggesting potential pharmacological properties.

Property Details
Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Functional Groups Tert-butyl, oxazepine, piperidine

Potential Biological Activities

Research on structurally related compounds suggests that TBO-Piperidine may exhibit various biological activities, including:

  • Anticonvulsant Activity : Compounds with similar structures have shown promise in treating epilepsy and other seizure disorders.
  • Antidepressant Effects : Some spirocyclic oxazepines are being investigated for their potential in managing depression.
  • Antimicrobial Properties : The presence of the oxazepine ring often correlates with antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Neuroprotective Activity : A study on benzoxazepines demonstrated neuroprotective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. Although specific data for TBO-Piperidine is limited, the structural similarity suggests it may possess similar protective properties against neurotoxic agents like hydrogen peroxide and β-amyloid fragments .
  • Acetylcholinesterase Inhibition : Research into related compounds has highlighted their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One derivative showed an IC50 value of 6.98 μM against AChE, indicating potential for cognitive enhancement or neuroprotection .
  • Antimicrobial Studies : While direct studies on TBO-Piperidine are scarce, related compounds have exhibited significant antimicrobial activity. For instance, derivatives of oxazepines have been reported to inhibit bacterial growth effectively .

The precise mechanism of action for TBO-Piperidine remains largely unexplored; however, insights can be drawn from studies on similar compounds:

  • Receptor Interaction : Many spirocyclic compounds interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could explain their antidepressant and anticonvulsant effects.
  • Enzyme Inhibition : The inhibition of enzymes such as AChE may contribute to cognitive benefits and neuroprotection.

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-11-8-18(9-12-20)14-6-4-5-7-15(14)19-10-13-22-18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYCCMTXWGHZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705462
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250991-79-7
Record name tert-Butyl 2,3-dihydro-1H,1'H-spiro[4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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